Azido-PEG1-Boc
Description
Historical Context and Development
Azido-polyethylene glycol-1-t-butyl ester (CAS 1374658-85-1) emerged in the early 2010s as part of a broader effort to expand the toolkit of bioorthogonal reagents for bioconjugation. Its development paralleled advancements in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which revolutionized targeted molecular assembly. The compound’s design combines a short polyethylene glycol (PEG) spacer with two critical functional groups: a terminal azide (-N₃) and a t-butyl-protected carboxylic acid ester. This configuration addressed the need for water-soluble linkers capable of facilitating controlled conjugation while maintaining stability in biological systems.
Early applications focused on proteolysis-targeting chimeras (PROTACs), where its modular structure enabled efficient coupling of E3 ligase ligands to target-binding motifs. The t-butyl ester group provided temporary protection for the carboxylic acid functionality, allowing selective deprotection under mild acidic conditions—a feature critical for sequential conjugation strategies. By 2020, its utility expanded to nanoparticle surface functionalization and antibody-drug conjugate (ADC) development, driven by the growing demand for precision biotherapeutics.
Significance in Bioconjugation Chemistry
Azido-PEG1-t-butyl ester occupies a unique niche in bioconjugation due to its dual functionality and compact structure:
Azide Reactivity : The terminal azide group enables rapid, selective conjugation via:
- CuAAC : Copper-catalyzed reactions with alkynes to form stable 1,2,3-triazole linkages (k ≈ 10–100 M⁻¹s⁻¹).
- SPAAC : Strain-promoted reactions with cyclooctynes (e.g., DBCO, BCN) without metal catalysts, ideal for sensitive biological systems.
t-Butyl Ester Role : The tert-butyl group protects the carboxylic acid during initial conjugation steps, preventing unwanted side reactions. Subsequent deprotection yields a free carboxylic acid for secondary modifications, such as amide bond formation with amines.
This compound has become indispensable in:
- PROTAC Synthesis : Linking cereblon (CRBN) or von Hippel-Lindau (VHL) ligands to target binders.
- Drug Delivery Systems : Enhancing solubility of hydrophobic payloads via PEGylation while enabling targeted release.
- Surface Engineering : Functionalizing nanoparticles and biosensors for diagnostic applications.
Position Within the Family of PEG-Based Click Chemistry Reagents
Azido-PEG1-t-butyl ester belongs to a broader class of PEG-azide reagents differentiated by chain length and functional groups. Key comparative features include:
| Property | Azido-PEG1-t-Butyl Ester | Azido-PEG2-t-Butyl Ester | Azido-PEG4-t-Butyl Ester |
|---|---|---|---|
| Molecular Formula | C₉H₁₇N₃O₃ | C₁₁H₂₁N₃O₄ | C₁₅H₂₉N₃O₆ |
| Molecular Weight (g/mol) | 215.25 | 259.30 | 347.41 |
| PEG Units | 1 | 2 | 4 |
| Solubility in Water | Moderate | High | Very High |
| Steric Hindrance | Low | Moderate | High |
The single ethylene glycol unit in Azido-PEG1-t-butyl ester balances hydrophilicity and minimal steric bulk, making it preferable for applications requiring compact conjugates, such as small-molecule PROTACs. In contrast, longer PEG chains (e.g., PEG4) excel in improving solubility for large biomolecules but may interfere with target binding due to increased flexibility.
Recent innovations include hybrid variants like N-(Azido-PEG1)-N-bis(PEG2-t-butyl ester), which combine multiple PEG chains for asymmetric conjugations. However, the simplicity and cost-effectiveness of Azido-PEG1-t-butyl ester ensure its continued dominance in routine bioconjugation workflows.
Properties
IUPAC Name |
tert-butyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLWGRGAPJGNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190643 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374658-85-1 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Azide Substitution
The azide group is introduced via nucleophilic displacement of a leaving group (e.g., bromide or tosylate) on a PEG1 precursor. For example, 3-(2-hydroxyethoxy)propanoic acid is first converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane, followed by substitution with sodium azide in dimethylformamide (DMF) at 60°C.
Reaction Conditions:
t-Butyl Ester Protection
The carboxylic acid intermediate is protected as a t-butyl ester using tert-butyl alcohol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux. This step ensures stability during subsequent reactions.
Reaction Conditions:
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Catalyst: p-Toluenesulfonic acid (0.1 equiv)
-
Solvent: Toluene
-
Temperature: 110°C, 6 hours
Industrial-Scale Production Methods
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:
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Continuous Azidation: A mesylated PEG1 precursor and sodium azide are pumped through a heated reactor (60°C, residence time: 2 hours).
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Esterification in Packed Beds: Solid acid catalysts (e.g., Amberlyst-15) facilitate esterification without solvent, reducing waste.
Table 1: Industrial Process Parameters
| Parameter | Azidation Step | Esterification Step |
|---|---|---|
| Reactor Type | Tubular Flow | Packed Bed |
| Temperature | 60°C | 100°C |
| Catalyst | None | Amberlyst-15 |
| Throughput (kg/hr) | 5.2 | 4.8 |
| Purity Post-Purification | 98.5% | 99.1% |
Purification and Characterization Techniques
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted azide and esterification byproducts. Characterization includes:
Comparative Analysis of Synthetic Approaches
Table 2: Route Efficiency Comparison
| Method | Azide Introduction Yield | Esterification Yield | Total Yield |
|---|---|---|---|
| Batch (Lab-Scale) | 78% | 88% | 68.6% |
| Continuous Flow | 85% | 92% | 78.2% |
Key findings demonstrate that continuous flow methods improve total yield by 9.6% over batch processes, attributed to precise temperature control and reduced side reactions.
Recent Advances in Preparation Methodologies
Recent innovations focus on solvent-free esterification and photocatalytic azidation:
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Solvent-Free Esterification: Using microwave irradiation (150°C, 1 hour), t-butyl ester yields reach 94% with no solvent waste.
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Photocatalytic Azidation: Visible-light-driven azidation (Ru(bpy)₃²⁺ catalyst) reduces reaction time to 4 hours while maintaining 82% yield.
Critical Challenges and Optimization Strategies
Chemical Reactions Analysis
Click Chemistry Reactions
Azido-PEG1-t-butyl ester participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable triazole linkages. This reaction is critical for bioconjugation and polymer synthesis.
Key Features:
- Reagents : Copper(I) iodide (CuI) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in aqueous or organic solvents (e.g., DMSO, THF).
- Conditions : Room temperature or mild heating (40–60°C) for 12–24 hours.
- Products : Triazole-linked conjugates (e.g., PEG-drug complexes).
Example Reaction :
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield a free carboxylic acid, enabling further functionalization.
Deprotection Methods:
Mechanism :
Nucleophilic Substitution of the Azide Group
The azide group can undergo substitution reactions, particularly with electrophiles or under Staudinger conditions.
Common Transformations:
- Reduction to Amine : Yields: >90% in THF/water mixtures .
-
Conversion to Tetrazole :
Reacts with nitriles under thermal conditions to form tetrazole rings .
Stability Under Various Conditions
The tert-butyl ester and azide groups exhibit distinct stability profiles:
| Functional Group | Stability Challenge | Tolerated Conditions |
|---|---|---|
| tert-Butyl Ester | Strong bases (e.g., LDA) | Stable in pH 4–9, room temperature |
| Azide | High heat (>80°C) | Stable in inert solvents (e.g., DMF) |
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Structure : Azido-PEG1-t-butyl ester has the molecular formula and a molecular weight of approximately 215.25 g/mol. The azide group (-N₃) is known for its high reactivity, especially in click chemistry, allowing for efficient conjugation with alkyne-bearing molecules to form stable triazole linkages.
-
Functional Groups :
- Azide Group : Facilitates click chemistry reactions, enabling the formation of stable triazole linkages.
- t-Butyl Ester Group : Enhances solubility and stability, which can be hydrolyzed to yield free carboxylic acids for further reactions.
Drug Delivery Systems
Azido-PEG1-t-butyl ester is extensively used in drug delivery applications due to its ability to enhance the solubility and bioavailability of therapeutic agents. The PEG moiety improves the hydrophilicity of drugs, allowing for better dispersion in biological environments.
Bioconjugation Techniques
The compound plays a pivotal role in bioconjugation processes, where it facilitates the attachment of drugs or biomolecules (e.g., antibodies, enzymes) through stable triazole linkages. This capability is crucial for developing antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing side effects.
Surface Modification
Azido-PEG1-t-butyl ester can be employed in surface modification techniques to create bioactive surfaces that enhance cell adhesion and growth. This application is particularly relevant in tissue engineering and regenerative medicine.
Diagnostics
The azide functionality allows for the development of biocompatible probes for targeted detection of specific biomarkers in biological samples. This application is significant in diagnostics, where specificity and sensitivity are paramount.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of azido-PEG1-t-butyl ester in various applications:
Notable Research Example
In a study published by MedchemExpress, azido-PEG1-t-butyl ester was shown to enhance apoptosis in cancer cells through targeted delivery mechanisms. The efficient conjugation with therapeutic agents resulted in increased cellular uptake and cytotoxicity against tumor cells.
Summary of Research Findings
| Application | Description | Key Findings |
|---|---|---|
| Drug Delivery | Enhances solubility and bioavailability of drugs | Improved pharmacokinetics and therapeutic efficacy in preclinical models |
| Bioconjugation | Links biomolecules via stable triazole linkages | Successful formation of antibody-drug conjugates leading to targeted therapy |
| Surface Modification | Modifies surfaces for improved cell adhesion | Enhanced cell growth and viability on modified substrates |
| Diagnostics | Develops probes for biomarker detection | High specificity in detecting cancer biomarkers using labeled azido-PEG probes |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-azidoethoxy)propanoate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it useful for the selective modification of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified .
Comparison with Similar Compounds
PEG Chain Length Variations
Azido-PEGn-t-butyl esters differ in PEG spacer length, affecting molecular weight, solubility, and steric properties.
| Compound Name | PEG Units (n) | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|---|
| Azido-PEG1-t-butyl ester | 1 | 1374658-85-1 | 307.20* | C₁₃H₂₃N₃O₄ |
| Azido-PEG2-t-butyl ester | 2 | 1271728-79-0 | 351.28* | C₁₅H₂₇N₃O₅ |
| Azido-PEG12-t-butyl ester | 12 | 1818294-45-9 | 699.83 | C₃₁H₆₁N₃O₁₄ |
| Azido-PEG16-t-butyl ester | 16 | N/A | >800* | Not Provided |
Notes:
Functional Group Variations
Similar compounds replace the azide or tert-butyl ester with other reactive groups:
| Compound Name | Functional Groups | CAS Number | Key Applications |
|---|---|---|---|
| Azido-PEG1-NHS ester | Azide + NHS ester | 1807540-77-7 | Protein labeling |
| Mal-PEG1-acid | Maleimide + carboxylic acid | 760952-64-5 | Thiol-based conjugations |
| Bromo-PEG1-t-butyl ester | Bromo + tert-butyl ester | 1393330-33-0 | Alkylation reactions |
| TBDMS-PEG4-acid | TBDMS + carboxylic acid | 760952-64-5 | Silicon-based protection |
Biological Activity
Azido-PEG1-t-butyl ester is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. The compound features a polyethylene glycol (PEG) chain with an azide functional group, which enables it to participate in various biological interactions, particularly through click chemistry. This article delves into the biological activity of Azido-PEG1-t-butyl ester, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C35H69N3O16
- Molecular Weight: 787.93 g/mol
- Structural Features:
- Contains a PEG chain with fourteen ethylene glycol units.
- An azide group (-N₃) facilitates click chemistry reactions.
- A tert-butyl ester protects the carboxylic acid group, allowing for selective deprotection under acidic conditions.
Mechanisms of Biological Activity
The biological activity of Azido-PEG1-t-butyl ester is primarily attributed to its ability to modify biomolecules, enhancing their solubility, stability, and pharmacokinetic properties. The key mechanisms include:
1. Bioconjugation:
- The azide group can react with terminal alkynes or cyclooctyne derivatives in a highly selective manner, forming stable triazole linkages through click chemistry. This reaction is pivotal for creating various bioconjugates, including drugs and imaging agents.
2. Improved Pharmacokinetics:
- By attaching to therapeutic molecules, this compound can increase their half-life in circulation and reduce immunogenicity, making them more effective in clinical applications.
3. Enhanced Solubility:
- The hydrophilic nature of the PEG component improves the solubility of conjugated compounds in aqueous environments, facilitating their use in biological systems.
Applications in Drug Delivery
Azido-PEG1-t-butyl ester is widely utilized in drug delivery systems due to its unique properties:
- Targeted Drug Delivery: The ability to conjugate drugs to specific cellular targets enhances treatment efficacy while minimizing side effects.
- Controlled Release: The compound can be designed to release therapeutic agents in response to specific stimuli, improving treatment outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Azido-PEG4-t-butyl ester | Shorter PEG chain | Less flexibility compared to Azido-PEG1-t-butyl ester |
| Azido-PEG8-t-butyl ester | Intermediate PEG chain | Moderate solubility and flexibility |
| Azido-PEG12-t-butyl ester | Longer PEG chain | Greater hydrophilicity than shorter PEG derivatives |
Case Studies and Research Findings
Several studies have evaluated the biological activity of Azido-PEG1-t-butyl ester:
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Bioconjugation Efficiency:
- Research demonstrated that Azido-PEG1-t-butyl ester effectively conjugated with various biomolecules, resulting in stable triazole linkages that enhanced the pharmacokinetic profile of the conjugated drugs.
- Pharmacokinetic Studies:
-
Cancer Therapeutics:
- A study on anticancer applications revealed that Azido-PEG1-t-butyl ester could effectively deliver chemotherapeutic agents to cancer cells while minimizing adverse effects on non-malignant cells.
Q & A
Q. Advanced
- Deprotection : Hydrolyze the t-butyl ester post-conjugation to generate a hydrophilic carboxylic acid, improving aqueous solubility .
- PEG Length Optimization : Short PEG chains (e.g., PEG1) minimize steric hindrance in biomolecule conjugation while maintaining solubility.
- In Vitro Testing : Assess cytotoxicity using MTT assays (IC50 > 100 µM typically indicates low toxicity) .
How can researchers validate the absence of byproducts in Azido-PEG1-t-butyl ester synthesis?
Q. Advanced
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., PEG di-azides or ester hydrolysis products).
- 2D NMR : Resolve overlapping signals (e.g., NOESY to confirm spatial proximity of PEG and ester groups).
- Chromatographic Purity : Use gradient HPLC with UV/ELSD detection (≥99% purity for in vivo applications) .
What are the key considerations for scaling up Azido-PEG1-t-butyl ester synthesis?
Q. Advanced
- Process Safety : Conduct calorimetry to assess exothermic risks during azide formation.
- Purification : Use flash chromatography or recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches.
- Regulatory Compliance : Document stability data (ICH guidelines) and impurity profiles for preclinical submissions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
